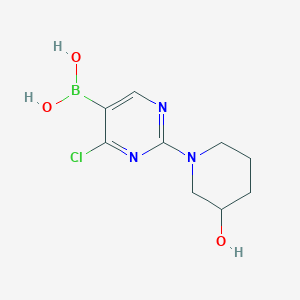
Plipastatin B 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plipastatin B 2 is a potent antimicrobial lipopeptide produced by the bacterium Bacillus subtilis. It is part of the plipastatin/fengycin family, which is known for its strong antifungal properties. This compound is composed of a peptide moiety linked to a β-hydroxy fatty acid, making it effective against a variety of filamentous fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Plipastatin B 2 is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The synthesis involves a multi-enzyme system encoded by the ppsABCDE operon . The 4-phosphopantetheinyl transferase Sfp posttranslationally converts non-ribosomal peptide synthetases from inactive apoforms into their active holoforms .
Industrial Production Methods
Industrial production of this compound involves genetic engineering of Bacillus subtilis strains to enhance yield. For instance, the integration of a constitutive promoter and the pleiotropic regulatory gene degQ into the chromosomal amyE locus of Bacillus subtilis pB2 has been shown to significantly increase production . Additionally, the deletion of competitive operons and the supplementation of precursor amino acids like ornithine can further enhance production .
Análisis De Reacciones Químicas
Types of Reactions
Plipastatin B 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in its structure, such as hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipopeptide structure.
Major Products
The major products formed from these reactions include modified lipopeptides with altered antifungal properties. For example, oxidation of the hydroxyl group can lead to the formation of ketones, which may enhance the compound’s stability and activity.
Aplicaciones Científicas De Investigación
Plipastatin B 2 has a wide range of scientific research applications:
Mecanismo De Acción
Plipastatin B 2 exerts its effects by disrupting the cell walls, membranes, and cytoskeleton of target fungi. It binds to the cell membrane, causing leakage of cellular contents and ultimately leading to cell death . The molecular targets include membrane lipids and proteins involved in maintaining cell integrity.
Comparación Con Compuestos Similares
Similar Compounds
Surfactin: Another lipopeptide produced by Bacillus subtilis, known for its antibacterial and hemolytic activities.
Uniqueness
This compound is unique due to its specific peptide sequence and the presence of a β-hydroxy fatty acid, which contribute to its potent antifungal activity. Its ability to disrupt fungal cell walls and membranes makes it particularly effective against filamentous fungi, setting it apart from other lipopeptides .
Propiedades
Número CAS |
103955-74-4 |
|---|---|
Fórmula molecular |
C75H116N12O20 |
Peso molecular |
1505.8 g/mol |
Nombre IUPAC |
5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H116N12O20/c1-8-44(5)20-16-14-12-10-11-13-15-17-21-50(90)42-60(92)78-53(33-36-61(93)94)67(98)79-52(22-18-38-76)66(97)82-57-41-48-26-30-51(31-27-48)107-75(106)64(45(6)9-2)85-70(101)56(40-47-24-28-49(89)29-25-47)83-68(99)54(32-35-59(77)91)80-72(103)58-23-19-39-87(58)74(105)63(43(3)4)84-69(100)55(34-37-62(95)96)81-73(104)65(46(7)88)86-71(57)102/h24-31,43-46,50,52-58,63-65,88-90H,8-23,32-42,76H2,1-7H3,(H2,77,91)(H,78,92)(H,79,98)(H,80,103)(H,81,104)(H,82,97)(H,83,99)(H,84,100)(H,85,101)(H,86,102)(H,93,94)(H,95,96) |
Clave InChI |
MDGVEJMMQGHRTN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


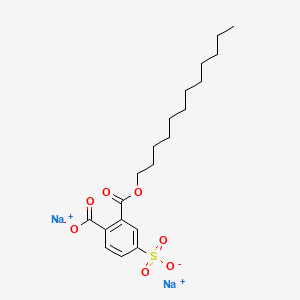
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
![Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate](/img/structure/B14085757.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
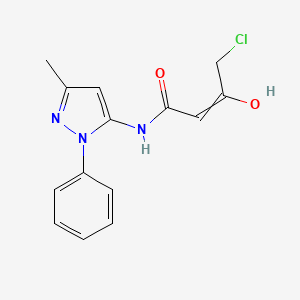
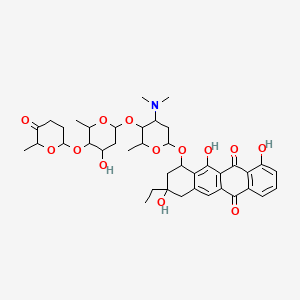
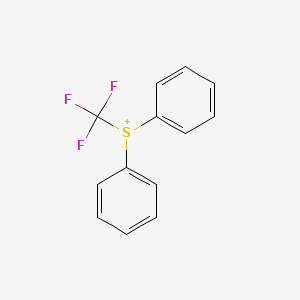

![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
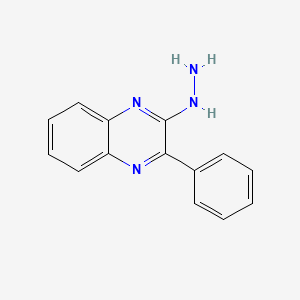
![1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14085800.png)
![3-{[3-(4-methoxybenzyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14085805.png)
